3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Description
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound featuring a pyrimido[4,5-b]quinoline core substituted with a cyclohexyl group at position 3, a methyl group at position 10, and a thiophene moiety at position 2 (). This structure places it within a broader class of pyrimidoquinoline derivatives, which are of significant interest in medicinal chemistry due to their anticancer and antiproliferative activities . The compound’s synthesis likely involves multi-component reactions (MCRs) under reflux or ultrasound conditions, as demonstrated in related pyrimido[4,5-b]quinoline-4,6-dione syntheses using polar protic solvents like ethanol .
Properties
IUPAC Name |
3-cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-24-16-11-6-5-10-15(16)19(26)18-21(24)23-20(17-12-7-13-28-17)25(22(18)27)14-8-3-2-4-9-14/h5-7,10-14H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZYRUJBAUNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the cyclohexyl and thiophene groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Impact :
- Lipophilicity: The cyclohexyl and thiophene groups in the target compound enhance lipophilicity compared to hydroxyl or amino-substituted derivatives (e.g., 7-hydroxy or 2-hydroxyethylamino analogues) .
- Solubility: Amino-substituted derivatives (e.g., 2-hydroxyethylamino) exhibit higher aqueous solubility due to polar side chains, whereas the target compound’s thiophene and cyclohexyl groups may reduce solubility .
Anticancer Activity Comparison
Key Findings :
- Substituent-Activity Relationship: Amino groups (e.g., cyclohexylamino) enhance potency compared to thiophene or methylphenyl substituents, possibly due to improved target binding .
- Mechanistic Divergence: BisSpiro derivatives induce apoptosis via TP53/BAX upregulation, while amino-substituted analogues target topoisomerases .
Physicochemical Properties
Biological Activity
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrimidine and quinoline moiety, which are known to exhibit various biological activities. Its specific structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
Pharmacological Activities
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities. The following sections detail the biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Cyclohexyl... | Antibacterial | 7.8 (Gram-positive) | |
| 3-Cyclohexyl... | Antibacterial | 15.6 (Gram-negative) |
The compound demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Antitumor Activity
Quinoline derivatives are also recognized for their antitumor properties. A study indicated that related compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on different cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial survival.
- Interaction with DNA : The ability to intercalate into DNA has been reported for several quinoline derivatives, leading to disruption of replication and transcription processes.
- Modulation of Signaling Pathways : Compounds in this class may affect signaling pathways related to inflammation and immune response.
Case Studies
Several studies have investigated the biological activity of related compounds with promising results:
- Study on Antimicrobial Efficacy :
- Antitumor Activity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
